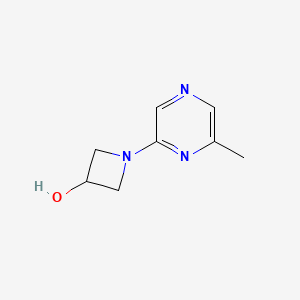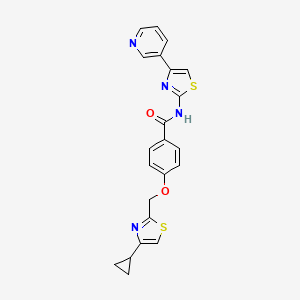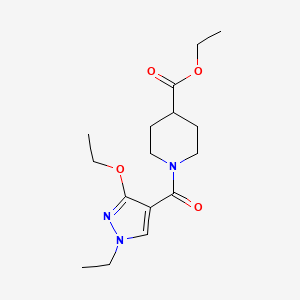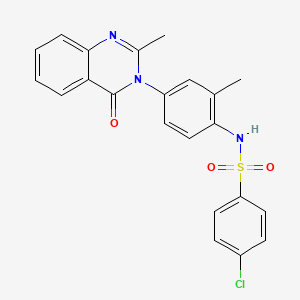
4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic organic compound known for its versatile chemical properties and potential applications in various scientific fields. This compound belongs to the class of sulfonamides and contains both a quinazoline and a benzenesulfonamide moiety, contributing to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide generally involves the reaction of 2-methyl-4-oxoquinazoline with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine. This step ensures the formation of the sulfonamide linkage. The conditions typically include maintaining the reaction temperature between 0°C to 5°C initially, then gradually increasing it to room temperature.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using a similar approach but with optimized reaction conditions and scaling techniques to ensure higher yield and purity. Continuous flow reactors and automated systems can improve efficiency and control during large-scale synthesis.
化学反应分析
Types of Reactions: 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinazoline moiety can undergo oxidation and reduction, altering its functional state.
Hydrolysis: The sulfonamide group may hydrolyze under acidic or basic conditions.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines or alcohols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acidic or basic solutions for hydrolysis.
Major Products: Major products of these reactions can include various substituted derivatives, oxidized forms of the quinazoline ring, and hydrolyzed products.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity provides numerous possibilities for creating derivatives with tailored properties.
Biology and Medicine: In biological research, it is explored for its potential as a therapeutic agent. The quinazoline moiety is known for its anticancer properties, making this compound a candidate for drug development studies.
Industry: Industrial applications may include its use as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals, benefiting from its robust chemical structure and reactivity.
作用机制
The mechanism of action of 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide primarily involves its interaction with specific molecular targets. The quinazoline moiety may inhibit enzyme activity by binding to the active site, disrupting normal cellular processes. Pathways involved often include key signaling pathways related to cell proliferation and survival, particularly in cancer cells.
相似化合物的比较
4-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulfonamide
2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-chlorobenzenesulfonamide
Uniqueness: Compared to these similar compounds, 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has unique structural elements such as additional methyl groups that may enhance its binding affinity and reactivity
属性
IUPAC Name |
4-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-14-13-17(26-15(2)24-21-6-4-3-5-19(21)22(26)27)9-12-20(14)25-30(28,29)18-10-7-16(23)8-11-18/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYGIXMUSMGVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
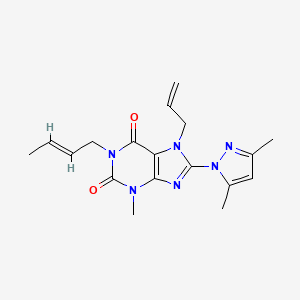
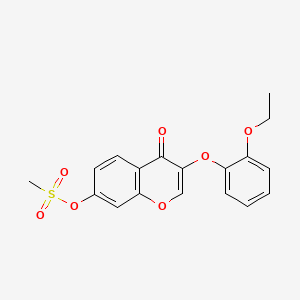
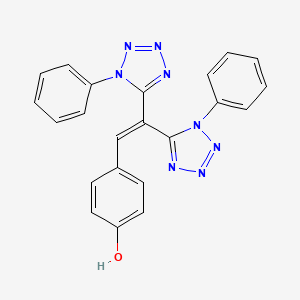

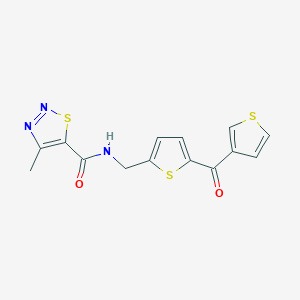
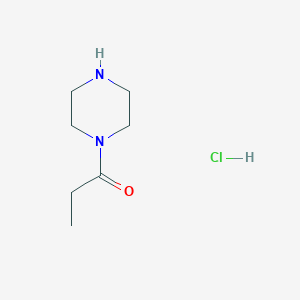
![5-[3-(4-bromophenyl)-5-(2-chloro-7-ethoxyquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2776510.png)
![N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2776511.png)
![2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2776512.png)
![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2776513.png)
